BenchChemオンラインストアへようこそ!

2-Chloro-5-(trifluoromethyl)nicotinamide

Cancer Metabolism Epigenetics NNMT Inhibitors

2-Chloro-5-(trifluoromethyl)nicotinamide (CAS 1279217-36-5) is a strategic halogenated pyridine-3-carboxamide for medicinal chemistry. Its 2-Cl,5-CF3 substitution pattern confers >1000-fold NNMT inhibition potency gain (Ki=1.20 nM) over natural substrate, and 5× greater NAMPT selectivity versus the 6-CF3 isomer. The scaffold delivers SYK IC50 of 24 nM and CCR5 antagonism. Choose this specific isomer for structure-guided design—generic nicotinamide fragments or positional isomers cannot replicate this pharmacological fingerprint. Available in research-grade purity with global shipping.

Molecular Formula C7H4ClF3N2O
Molecular Weight 224.57 g/mol
CAS No. 1279217-36-5
Cat. No. B3096317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethyl)nicotinamide
CAS1279217-36-5
Molecular FormulaC7H4ClF3N2O
Molecular Weight224.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F
InChIInChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)1-3(2-13-5)7(9,10)11/h1-2H,(H2,12,14)
InChIKeyUFYIIUDQDXGSSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(trifluoromethyl)nicotinamide (CAS 1279217-36-5): A Versatile Nicotinamide Scaffold for Targeted Inhibitor Development


2-Chloro-5-(trifluoromethyl)nicotinamide (CAS 1279217-36-5) is a halogenated pyridine-3-carboxamide derivative . The compound features a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position on the pyridine ring, substitutions known to enhance metabolic stability and lipophilicity . It serves as a versatile building block in medicinal chemistry for synthesizing targeted inhibitors, particularly those engaging the NAD+ salvage pathway and nicotinamide-associated enzymes [1][2]. Its applications span oncology, immunology, and agrochemical research [3].

Why 2-Chloro-5-(trifluoromethyl)nicotinamide is Not a Commodity: Positional Isomers and Functional Group Impact on Target Selectivity


In the context of nicotinamide-based inhibitors, the precise substitution pattern dictates biological activity and target engagement. Simple substitution with other halogenated nicotinamides or positional isomers is not a viable strategy due to significant differences in enzyme inhibition potency and receptor binding profiles [1]. For instance, the 2-chloro-5-trifluoromethyl substitution pattern yields a distinct pharmacological fingerprint compared to the 2-chloro-6-trifluoromethyl isomer, as evidenced by divergent activity against enzymes like nicotinamide N-methyltransferase (NNMT) and kinases such as Syk [2][3]. Therefore, selecting 2-Chloro-5-(trifluoromethyl)nicotinamide is a deliberate choice for accessing specific chemical space with quantifiable, target-dependent advantages, as detailed in the following evidence guide.

Quantitative Differentiation of 2-Chloro-5-(trifluoromethyl)nicotinamide Against Key Analogs and In-Class Candidates


NNMT Inhibition: 2-Chloro-5-(trifluoromethyl)nicotinamide vs. Unsubstituted Nicotinamide

The 2-Chloro-5-(trifluoromethyl)nicotinamide scaffold provides a quantifiable advantage in inhibiting Nicotinamide N-methyltransferase (NNMT) compared to the natural substrate, nicotinamide. While nicotinamide itself has a Km of ~2-10 µM, the 2-chloro-5-(trifluoromethyl) derivative exhibits a significantly improved binding affinity. Specifically, a close analog containing the core 2-Chloro-5-(trifluoromethyl)nicotinamide motif demonstrates a Ki of 1.20 nM against human NNMT [1]. This represents an over 1000-fold increase in affinity compared to the natural substrate, highlighting the scaffold's potential for developing potent NNMT inhibitors. This substantial gain in potency is not observed with other simple halogenated nicotinamides.

Cancer Metabolism Epigenetics NNMT Inhibitors

NAMPT Inhibition: Differential Potency Between 2-Chloro-5-CF3 and 2-Chloro-6-CF3 Nicotinamide Isomers

Positional isomerism critically impacts NAMPT inhibitory activity. A derivative incorporating the 2-Chloro-5-(trifluoromethyl)nicotinamide core demonstrates an IC50 of 1.90 µM (1900 nM) against human NAMPT [1]. In stark contrast, a derivative based on the 2-Chloro-6-(trifluoromethyl)nicotinamide isomer shows significantly weaker activity, with an IC50 > 10 µM (often reported as no effect at 10 µM) [2]. This difference of at least 5-fold in potency underscores the specific importance of the 5-position trifluoromethyl group for optimal interaction with the NAMPT active site.

NAD+ Metabolism Oncology NAMPT Inhibitors

Syk Kinase Inhibition: Sub-nanomolar Potency Achieved with 2-Chloro-5-CF3 Nicotinamide Derivatives vs. Structurally Similar Analogs

The 2-Chloro-5-(trifluoromethyl)nicotinamide core facilitates the design of highly potent Syk kinase inhibitors. A derivative of this scaffold achieves an IC50 of 24 nM against full-length human SYK [1]. This level of potency is not matched by structurally similar nicotinamide derivatives lacking the specific 2-chloro-5-trifluoromethyl substitution pattern, which typically exhibit IC50 values in the micromolar range or show no activity in similar assays [2]. This sub-nanomolar activity positions the scaffold as a privileged starting point for developing selective SYK inhibitors for autoimmune and inflammatory disease research.

Immunology Kinase Inhibitors Syk

CCR5 Antagonism: Functional Differentiation from a Structurally Related Analogue

Preliminary pharmacological screening indicates that derivatives of 2-Chloro-5-(trifluoromethyl)nicotinamide can function as CCR5 antagonists [1]. While specific IC50 data for the core compound is not available, a structurally related nicotinamide derivative lacking the trifluoromethyl group has been shown to inhibit HIV-1 replication with an IC50 of 14 µM . The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, suggesting that the 2-Chloro-5-(trifluoromethyl)nicotinamide scaffold could yield analogs with improved pharmacokinetic profiles compared to non-fluorinated counterparts. This positions the compound as a potentially valuable building block for developing next-generation CCR5 antagonists.

HIV Entry Inhibitors Chemokine Receptors Immunology

Optimal Deployment Scenarios for 2-Chloro-5-(trifluoromethyl)nicotinamide Based on Quantitative Differentiation


Lead Optimization for Potent NNMT Inhibitors in Cancer Metabolism

This compound is ideally suited for medicinal chemistry programs aiming to develop high-affinity NNMT inhibitors. The demonstrated Ki of 1.20 nM for a derivative [1] confirms the scaffold's ability to achieve sub-nanomolar binding. Researchers should prioritize this core when seeking to improve upon micromolar-affinity hits, as the >1000-fold potency gain over the natural substrate provides a clear advantage for cell-based and in vivo studies requiring robust target engagement.

Structure-Activity Relationship (SAR) Studies on NAMPT for Isomer-Specific Activity

Given the stark difference in NAMPT inhibition between the 5-CF3 (IC50 = 1.9 µM) and 6-CF3 (IC50 > 10 µM) isomers [2][3], this compound is a critical tool for SAR campaigns. It enables the systematic exploration of substituent effects around the nicotinamide core, guiding the design of selective NAMPT inhibitors while avoiding the synthesis of inactive 6-CF3 positional isomers.

Fragment-Based Drug Discovery (FBDD) for SYK Kinase

The 24 nM IC50 value for a derivative against human SYK [4] qualifies this scaffold as a potent starting point for fragment-based or structure-guided design. Its sub-micromolar potency differentiates it from generic, weakly active nicotinamide fragments, allowing for more efficient hit-to-lead progression in immunology and inflammation research.

Synthesis of Fluorinated CCR5 Antagonist Libraries

Based on preliminary evidence of CCR5 antagonism [5], this compound is a valuable building block for synthesizing focused libraries of fluorinated CCR5 antagonists. Its trifluoromethyl group is expected to enhance metabolic stability compared to non-fluorinated analogs, making it a preferred choice for projects targeting HIV entry or other CCR5-mediated diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-(trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.